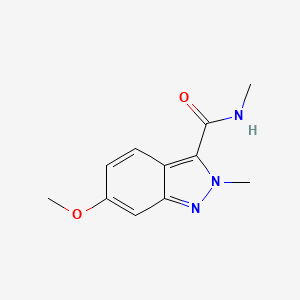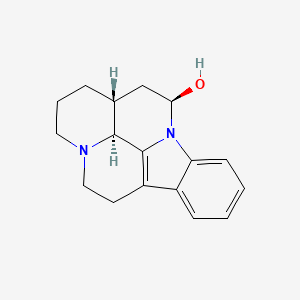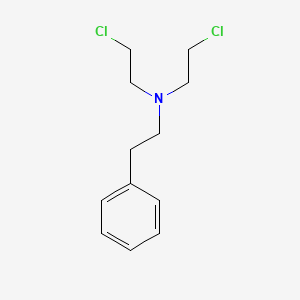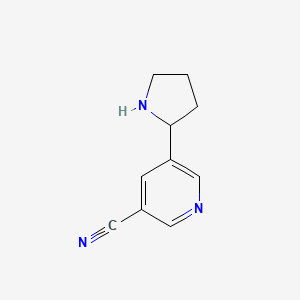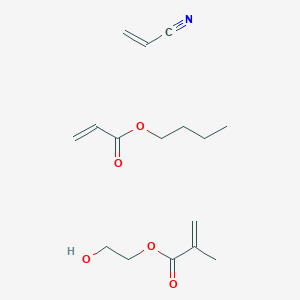
Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; prop-2-enenitrile: is a complex compound with a molecular formula of C22H36O9 and a molecular weight of 444.516 g/mol . This compound is a polymer formed from the combination of butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, and prop-2-enenitrile. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; prop-2-enenitrile involves polymerization reactions. The monomers, butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, and prop-2-enenitrile, are subjected to polymerization under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the polymer .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer properties. The resulting polymer is then purified and processed for various applications .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various polymers and copolymers. Its unique chemical structure allows for the creation of materials with specific properties, such as enhanced mechanical strength and thermal stability .
Biology: In biological research, the compound is used in the development of biomaterials and drug delivery systems. Its biocompatibility and ability to form stable polymers make it suitable for medical applications .
Medicine: The compound is explored for its potential use in drug formulations and controlled release systems. Its ability to form hydrogels and other polymeric structures is advantageous for medical applications .
Industry: In industrial applications, the compound is used in the production of coatings, adhesives, and sealants. Its chemical properties make it suitable for creating durable and resistant materials .
作用機序
The mechanism of action of butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; prop-2-enenitrile involves its ability to undergo polymerization and form stable polymeric structures. The molecular targets and pathways involved include interactions with other monomers and catalysts during the polymerization process. The compound’s unique chemical structure allows it to form polymers with specific properties, which can be tailored for various applications .
類似化合物との比較
- Butyl methacrylate
- Butyl acrylate
- 2-hydroxyethyl acrylate
Comparison: Compared to similar compounds, butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; prop-2-enenitrile offers unique advantages in terms of its polymerization properties and the ability to form stable and durable polymers. Its combination of monomers provides a balance of mechanical strength, thermal stability, and biocompatibility, making it suitable for a wide range of applications .
特性
分子式 |
C16H25NO5 |
|---|---|
分子量 |
311.37 g/mol |
IUPAC名 |
butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C7H12O2.C6H10O3.C3H3N/c1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-2-3-4/h4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;2H,1H2 |
InChIキー |
RDQILAOYLVJJTA-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OCCO.C=CC#N |
関連するCAS |
58969-70-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


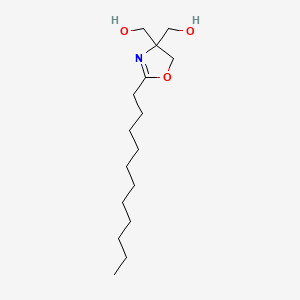
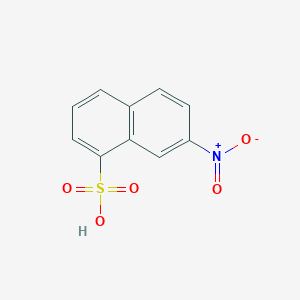
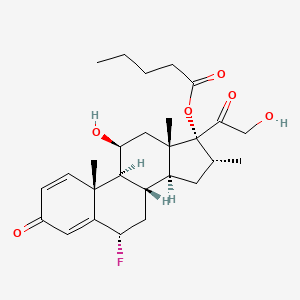

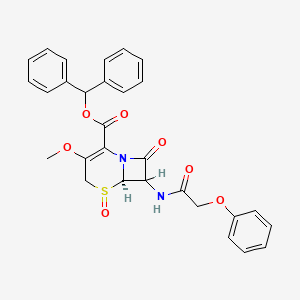


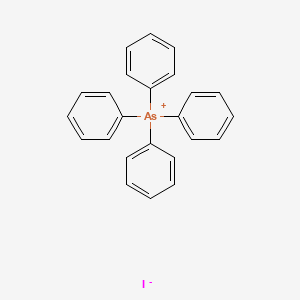
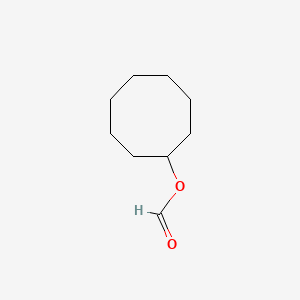
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
